Einecs 298-082-8

Description

Significance and Research Trajectory of the Compound in Chemical Science

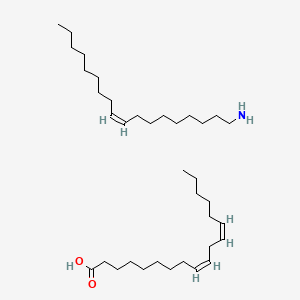

The significance of this compound lies in its amphiphilic nature, possessing both a hydrophilic ionic head and a lipophilic hydrocarbon tail. This structure allows it to function effectively at the interface of different phases, a critical aspect in the controlled synthesis of nanomaterials. researchgate.net Research has demonstrated that the combination of oleic acid and oleylamine (B85491) provides greater control over the size and morphology of nanoparticles. researchgate.net

The trajectory of research involving this compound has been closely linked to the advancement of nanotechnology. Initially, oleylamine itself was recognized as a strong reducing and stabilizing agent in nanoparticle synthesis. atamanchemicals.com The subsequent use of its salt with linoleic acid represents a refinement in the precise control of nanoparticle formation. This combination is particularly noted for its ability to provide better dispersibility of nanoparticles in various solvents compared to saturated ligands. researchgate.net The exothermic reaction between oleylamine and a carboxylic acid, such as linoleic acid, forms the corresponding carboxylate salt. atamanchemicals.comwikipedia.org This salt can further undergo condensation to form an amide through the loss of a water molecule. atamanchemicals.comwikipedia.org

The compound's utility extends to its role in preventing the aggregation of nanoparticles through steric stabilization, a result of the bulky organic chains of the constituent molecules. researchgate.net However, a challenge that researchers face is the complete removal of these long-chain organic ligands from the nanoparticle surface, which can sometimes hinder properties like electrical conductivity. researchgate.net

Interdisciplinary Perspectives on its Academic Relevance

The academic relevance of (9Z,12Z)-Octadeca-9,12-dienoic acid, compound with (Z)-Octadec-9-enylamine (1:1) extends beyond pure chemistry into materials science, physics, and engineering. In materials science, it is instrumental in the synthesis of a wide array of metallic and metal oxide nanoparticles, including those of gold, silver, platinum, palladium, and cobalt ferrite (B1171679). atamanchemicals.commdpi.com The ability to control the crystal size, morphology, and composition of these nanomaterials is crucial for their application in diverse fields. mdpi.com

For instance, in the field of electronics and optics, the properties of nanoparticles are highly dependent on their size and shape. The use of this compound as a capping agent allows for the synthesis of monodisperse nanoparticles with tailored characteristics. researchgate.net Research has explored its use in the creation of nanocrystals for applications in optoelectronics and photovoltaics. researchgate.net Furthermore, the compound has been utilized in the solvothermal synthesis of cobalt ferrite nanoparticles, where the concentration of oleylamine was found to significantly influence the structure, morphology, and magnetic properties of the resulting nanoparticles. mdpi.com The compound is also relevant in the synthesis of titania nanoparticles, which have applications in catalysis and as UV light absorbers. units.it

The study of the interaction between the constituent parts of the salt, oleic acid and oleylamine, has also provided insights into acid-base chemistry in nonpolar solvents. researchgate.net This understanding is crucial for controlling the synthesis of complex nanostructures like perovskite nanocrystals. researchgate.net

Chemical Compound Information

| Compound Name |

| (9Z,12Z)-Octadeca-9,12-dienoic Acid, Compound with (Z)-Octadec-9-enylamine (1:1) |

| Acetic acid |

| Acetonitrile |

| Ammonia |

| Carbon |

| Cobalt ferrite |

| Dichloromethane |

| Ethyl ether |

| Hydrazine hydrate |

| Hydrochloric acid |

| Iron oxides |

| Lead bromide |

| Lead chloride |

| Lead iodide |

| Linoleic acid |

| Lithium aluminium hydride |

| Oleic acid |

| Oleoyl chloride |

| Oleylamide |

| Oleylamine |

| Oleylamine hydrochloride |

| Palladium |

| Platinum |

| Silver |

| Silver nitrate |

| SiO2 |

| Sodium hydroxide |

| t-butyl methyl ether |

| Tetrahydrofuran |

| Thionyl chloride |

| Titania |

| Titanium dioxide |

| Toluene |

| Water |

| ZnCl2 |

Interactive Data Table: Properties of (9Z,12Z)-Octadeca-9,12-dienoic Acid, Compound with (Z)-Octadec-9-enylamine (1:1)

| Property | Value |

| Molecular Formula | C36H69NO2 |

| Molecular Weight | 547.93900 |

| Exact Mass | 547.53300 |

| PSA | 63.32000 |

| LogP | 12.56740 |

| EINECS Number | 298-082-8 |

Properties

CAS No. |

93777-50-5 |

|---|---|

Molecular Formula |

C36H69NO2 |

Molecular Weight |

547.9 g/mol |

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid;(Z)-octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N.C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-19H2,1H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-;7-6-,10-9- |

InChI Key |

WILGPUFSNCJKPD-BFIYWSAOSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.CCCCCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Spectroscopic Elucidation

Controlled Synthesis Strategies for the Compound

The formation of oleylammonium linoleate (B1235992) is fundamentally an acid-base reaction. However, the principles of controlled synthesis can be applied to ensure high purity and yield, with specific attention to the preservation of the inherent stereochemistry of the precursors.

Novel Reaction Pathways and Catalytic Approaches

The most direct reaction pathway to Einecs 298-082-8 is the proton transfer from the carboxylic acid group of linoleic acid to the primary amine group of oleylamine (B85491). This is typically achieved by mixing the two precursors in a suitable solvent, leading to the spontaneous formation of the ammonium (B1175870) carboxylate salt. This pathway is highly efficient and atom-economical.

While the formation of this ionic compound does not require catalysis, related reactions, such as the formation of the corresponding amide, involve more complex catalytic approaches. For instance, the synthesis of amides from carboxylic acids and amines often employs coupling agents or catalysts to facilitate the dehydration process. The direct acid-base reaction to form the salt, however, represents the most straightforward and controlled method for this specific compound. The synthesis of the linoleic acid precursor itself can be complex, with methods developed for creating isotopically labeled versions for metabolic studies. nih.gov Similarly, oleylamine is utilized in various sophisticated syntheses, such as the production of monodisperse nanoparticles, where it can act as a solvent, surfactant, and reducing agent. researchgate.netacs.orgresearchgate.net

Stereochemical Control in Compound Synthesis

The critical aspect of stereochemical control in the synthesis of this compound lies in the retention of the geometric configuration of the double bonds present in both precursors. wikipedia.org Linoleic acid possesses two cis (Z) double bonds at the 9th and 12th positions, while oleylamine has one cis (Z) double bond at the 9th position.

The acid-base reaction pathway does not involve the double bonds, ensuring that their cis configuration is preserved in the final salt product. The synthesis of the linoleic acid precursor, however, can be a subject of stereochemical control. For example, the synthesis of linoleic acid from oleic acid is catalyzed by the FAD2 enzyme, which introduces a double bond at the delta-12 position. nih.govresearchgate.net Synthetic strategies for preparing specific geometric isomers of linoleic acid have also been developed for research purposes. nih.gov Therefore, the stereochemical purity of the final salt is entirely dependent on the purity of the starting materials.

High-Resolution Spectroscopic Characterization Techniques in Research

Advanced spectroscopic techniques are essential for the unequivocal confirmation of the structure of oleylammonium linoleate, providing detailed information on its covalent and ionic components.

Advanced Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fatty acid derivatives. zu.edu.pk High-field ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HMBC, can provide a complete picture of the molecule's structure. magritek.commagritek.com

In the ¹H NMR spectrum, characteristic signals for the olefinic protons of both the linoleate and oleylammonium chains would be observed around 5.3 ppm. magritek.com The bis-allylic protons of the linoleate moiety would appear at a distinct chemical shift, typically around 2.77 ppm. aocs.org The protons on the carbon alpha to the carboxylate and ammonium groups would also have characteristic resonances. zu.edu.pk The integration of these signals allows for the quantification of the fatty acid profile. aocs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Oleylammonium Linoleate

| Functional Group | Approximate Chemical Shift (ppm) |

|---|---|

| Terminal CH₃ | 0.88 |

| Methylene (CH₂) chain | 1.2-1.4 |

| Allylic CH₂ | 2.0-2.1 |

| Bis-allylic CH₂ (Linoleate) | ~2.77 |

| Olefinic CH=CH | ~5.3 |

| α-CH₂ to COO⁻ | ~2.2 |

Data are estimated based on typical values for fatty acids and amines.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular weights of the individual components of the salt. In ESI-MS, the compound would likely be detected as the individual protonated oleylamine cation and the deprotonated linoleate anion. High-resolution mass spectrometry would provide exact mass measurements, confirming their elemental compositions. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of the fatty acid and amine chains. nih.gov Collision-induced dissociation (CID) of the linoleate anion, for example, can yield fragment ions that help to confirm the positions of the double bonds. nih.gov

Table 2: Expected Mass Spectrometric Data for Oleylammonium Linoleate

| Ion | Formula | Calculated Exact Mass [M-H]⁻ or [M+H]⁺ |

|---|---|---|

| Linoleate Anion | C₁₈H₃₁O₂⁻ | 279.2329 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of the compound by probing its vibrational modes. spectroscopyonline.comresearchgate.net For oleylammonium linoleate, key spectral features would confirm the acid-base salt formation.

In the FTIR spectrum, the characteristic C=O stretching vibration of the carboxylic acid (around 1710 cm⁻¹) would be absent. Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻) would appear, typically around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. rsc.org Additionally, the N-H stretching and bending vibrations of the ammonium group (NH₃⁺) would be prominent. researchgate.net

Raman spectroscopy is particularly sensitive to the C=C double bonds in the aliphatic chains, with strong bands typically observed around 1655 cm⁻¹ (C=C stretching) and 1266 cm⁻¹ (in-plane =C-H bending). sciencepublishinggroup.comresearchgate.netmdpi.com These techniques are valuable for studying the degree of unsaturation and the conformation of the fatty acid chains. sciencepublishinggroup.comresearchgate.net

Table 3: Key Vibrational Frequencies for Oleylammonium Linoleate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=C (cis) | Stretching | 1655 |

| =C-H (cis) | In-plane bending | 1266 |

| COO⁻ | Asymmetric Stretch | 1550-1610 |

| COO⁻ | Symmetric Stretch | 1400-1450 |

| NH₃⁺ | N-H Bending | ~1500-1600 |

Environmental Dynamics and Biodegradation Pathways

Environmental Transport and Distribution Mechanisms

The transport and distribution of (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1) in the environment are governed by its physicochemical properties, which are influenced by its constituent fatty acid and fatty amine components. As a long-chain, largely non-polar molecule, its mobility in various environmental compartments is expected to be limited.

Sorption and Desorption Dynamics in Environmental Matrices

The sorption and desorption behavior of this compound in soil and sediment is a key factor in determining its environmental fate. The amine group of oleylamine (B85491) is strongly basic and plays a significant role in its interaction with environmental matrices. Cationic organic amines have been shown to exhibit greater sorption to soil than their neutral counterparts, with sorption increasing with hydrophobicity. researchgate.net The positively charged amine group can bind to negatively charged soil components like clay and organic matter.

Atmospheric and Aquatic Dispersal Modeling

Given the low volatility of long-chain fatty acids and amines, significant atmospheric transport of (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1) as a vapor is unlikely. However, these compounds can be present in atmospheric aerosols, transferred from the ocean via bubble bursting. researchgate.net Once in the atmosphere, they can undergo photochemical reactions. researchgate.netunito.it

In aquatic environments, the dispersal of this compound will be largely influenced by its surfactant properties. Surfactants can adsorb at the oil-water interface, forming a barrier and stabilizing emulsions, which can affect their transport and distribution in the water column. researchgate.netaalto.fi Modeling the dispersal of such compounds is complex and depends on factors like water currents, turbulence, and the presence of other organic matter. stanford.edu Due to its expected high sorption to particulate matter, a significant portion of the compound is likely to be associated with suspended sediments and eventually deposited in bottom sediments.

Abiotic Transformation Processes of the Compound

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1) in the environment.

Photolytic Degradation Pathways

The unsaturated nature of both linoleic acid and oleylamine, containing double bonds in their hydrocarbon chains, makes them susceptible to photolytic degradation. nih.govresearchgate.net Exposure to sunlight, particularly UV radiation, can initiate photochemical reactions. nih.gov Photodegradation is a significant pathway for the removal of various organic micropollutants in surface waters. researchgate.net The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water. mdpi.com The photolytic degradation of unsaturated fatty acids can lead to the formation of various smaller, more oxygenated products. researchgate.net While fatty acids were once considered photochemically inert, recent research shows that when present at an air-water interface, they can undergo photochemical processing, leading to the formation of volatile organic compounds. unito.it

Hydrolytic Stability and Transformation Kinetics

The compound is a salt and will exist in equilibrium with its constituent acid and amine in an aqueous environment. The amide bond that can be formed from the condensation of a carboxylic acid and an amine is generally resistant to hydrolysis in plain water. libretexts.org However, the hydrolysis of amides can be catalyzed by acids or bases. masterorganicchemistry.comyoutube.com The salt itself can be produced by the hydrolysis of corresponding nitriles, imides, or amides in the presence of an amine. google.com The rate of hydrolysis will be dependent on environmental conditions such as pH and temperature. Under typical environmental pH conditions, the salt is expected to be relatively stable, but hydrolysis could become more significant in acidic or alkaline environments.

Biotic Degradation Mechanisms and Microbial Interactions

Biodegradation is expected to be a primary pathway for the environmental degradation of (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1). Oleochemicals, which include fatty acids and their derivatives, are generally considered biodegradable. mdpi.comakademisains.gov.my

Microorganisms, including bacteria and yeasts, are capable of degrading fatty acids and other lipids. nih.gov The initial step in the biodegradation of fats is often the hydrolysis of ester bonds by extracellular lipases, releasing free fatty acids. researchgate.net Linoleic acid can be anaerobically degraded to unsaturated and saturated products. researchgate.net The degradation of long-chain fatty acids often proceeds through the β-oxidation pathway. nih.gov

Similarly, fatty amines can be utilized by microorganisms. The biodegradability of long-chain amine salts has been demonstrated, with studies showing significant removal based on biochemical oxygen demand (BOD) and dissolved organic carbon (DOC). nih.gov The rate and extent of biodegradation will depend on various factors, including the microbial community present, nutrient availability, oxygen levels, and temperature. mabjournal.com Acidic soil conditions have been shown to inhibit the biodegradation of hydrocarbons. nih.gov The interaction between the compound and microbial populations will ultimately determine its persistence and fate in the environment.

Interactive Data Table: Environmental Fate Parameters of Related Compounds

| Parameter | Compound Type | Finding |

| Sorption | Cationic Organic Amines | Greater sorption to soil than neutral forms; sorption increases with hydrophobicity. researchgate.net |

| Atmospheric Transport | Fatty Acids and Amines | Can be present in atmospheric aerosols and undergo photochemical reactions. researchgate.netresearchgate.netunito.it |

| Photodegradation | Unsaturated Fatty Acids | Susceptible to photolytic degradation, especially in the presence of UV light. nih.govresearchgate.netnih.gov |

| Hydrolysis | Amide Bonds | Generally resistant in neutral water but catalyzed by acids and bases. libretexts.orgmasterorganicchemistry.comyoutube.com |

| Biodegradation | Oleochemicals | Generally considered biodegradable by microorganisms. mdpi.comakademisains.gov.my |

| Biodegradation Pathway | Long-Chain Fatty Acids | Often proceeds through β-oxidation. nih.gov |

Microbial Community Dynamics in Compound Degradation

The degradation of Fludioxonil in environmental matrices like soil and water is not the work of a single microbial species but rather a consortium of interacting microorganisms. The presence and application of Fludioxonil can significantly alter the structure and function of these microbial communities.

Studies have successfully enriched and identified microbial consortia capable of degrading Fludioxonil. These consortia often demonstrate a higher degradation efficiency than individual isolates, suggesting synergistic interactions where different members carry out successive steps in the degradation pathway. Analysis of such effective consortia has revealed the prevalence of bacteria from the Proteobacteria phylum, with genera such as Pseudomonas, Ochrobactrum, and Comamonas being commonly identified. nih.gov In bioreactor systems designed for treating Fludioxonil-contaminated wastewater, bacterial taxa like Clostridium, Oligotropha, and Terrimonas have also been shown to play a role in its removal. nih.govresearchgate.net

The following table summarizes key microbial genera that have been associated with the degradation of Fludioxonil or whose abundance is significantly altered by its presence in the environment.

| Kingdom | Genus | Role/Observation | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas | Identified in Fludioxonil-degrading consortia. | nih.gov |

| Bacteria | Ochrobactrum | Commonly found in consortia that degrade Fludioxonil. | nih.gov |

| Bacteria | Comamonas | Part of microbial consortia capable of Fludioxonil removal. | nih.gov |

| Bacteria | Clostridium | Identified in bioreactors treating Fludioxonil wastewater. | nih.govresearchgate.net |

| Bacteria | Oligotropha | Present in microbial communities performing advanced degradation. | nih.govresearchgate.net |

| Bacteria | Terrimonas | Component of bacterial communities in Fludioxonil treatment systems. | nih.govresearchgate.net |

| Fungi | Mortierella | Relative abundance increases in soil after Fludioxonil application; likely involved in degradation. | nih.govnih.gov |

| Fungi | Gibberella | Relative abundance increases in response to Fludioxonil treatment. | nih.govnih.gov |

| Fungi | Talaromyces | Relative abundance decreases in soil following Fludioxonil application. | nih.govnih.gov |

Mechanistic Investigations of Biological Interactions

Endocrine System Interference Mechanisms

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's hormonal system, potentially leading to adverse health effects. endocrine.orgeuropa.euunep.org The potential for Einecs 298-082-8 to act as an endocrine disruptor can be inferred from the properties of its components, primarily linoleic acid.

Molecular Interactions with Steroid Hormone Receptors

Linoleic acid, a component of this compound, is recognized as a potential endocrine-disrupting compound. nih.gov EDCs can exert their effects by mimicking or blocking natural hormones. endocrine.org Some EDCs can bind to steroid hormone receptors, such as estrogen and androgen receptors, thereby triggering or inhibiting hormonal responses. endocrine.org While direct evidence for the binding of this compound to steroid hormone receptors is not available, the classification of its acidic component, linoleic acid, as a potential EDC suggests a plausible mechanism of interaction. nih.gov

Modulation of Hormone Biosynthesis and Metabolic Pathways

EDCs can alter the synthesis, transport, metabolism, and elimination of hormones, which can lead to changes in the concentrations of endogenous hormones. nih.gov Fatty acids and their derivatives play significant roles in various metabolic pathways, some of which are interconnected with hormone biosynthesis. For instance, certain fatty acids can influence the activity of enzymes involved in steroidogenesis. While specific studies on this compound are lacking, the potential for its constituent fatty acid, linoleic acid, to modulate these pathways remains a theoretical possibility.

Non-Steroidal Receptor and Neurotransmitter System Interactions

The biological activity of oleylamine (B85491), the other component of this compound, is primarily as a surfactant and has been used in the synthesis of nanoparticles. wikipedia.org There is no direct evidence to suggest its interaction with non-steroidal receptors or neurotransmitter systems in the context of endocrine disruption. However, some EDCs have been shown to affect various signaling pathways beyond direct hormone receptor binding. nih.gov

Low-Dose Response Phenomena at the Mechanistic Level

A key feature of many EDCs is the observation of non-monotonic dose-response curves, where low doses can cause significant effects that are not observed at higher doses. This phenomenon challenges traditional toxicological paradigms. The mechanisms underlying low-dose effects are complex and can involve receptor saturation, feedback loop disruption, and interactions with multiple signaling pathways. There is currently no data available to assess whether this compound or its components exhibit low-dose response phenomena.

Genotoxicity Mechanisms

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The assessment of genotoxicity for this compound relies on data from its components and related fatty acid salts.

Direct Deoxyribonucleic Acid Adduct Formation and Damage Pathways

Generally, fatty acids and their salts are not considered to be mutagenic or genotoxic. heraproject.com A study on a similar compound, alpha-linolenic acid-diacylglycerol oil, found no evidence of genotoxicity in a battery of standard tests, including the Ames test and in vitro and in vivo micronucleus tests. nih.gov Another report on tall oil acid, a mixture of oleic and linoleic acids, also concluded it was not mutagenic. cir-safety.org

However, the salt form of a fatty acid can significantly influence its toxicological profile. For example, the lead salt of (9Z,12Z)-octadeca-9,12-dienoic acid is suspected of causing genetic defects. europa.eunih.gov It is important to note that this genotoxicity is attributed to the lead ion rather than the linoleic acid component. For this compound, which is a salt of an organic amine, there is no direct evidence to suggest it forms DNA adducts or causes direct DNA damage. Oleylamine has been shown to form insoluble complexes with DNA in the presence of acetic acid, a property utilized in nanoparticle synthesis, but this interaction has not been characterized in a toxicological context. wikipedia.org

Reactive Oxygen Species (ROS)-Mediated Oxidative Deoxyribonucleic Acid Damage

Exposure to Quizalofop-p-tefuryl and its structurally similar analogue, Quizalofop-p-ethyl, has been shown to induce oxidative stress, a key mechanism in cellular damage. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com

Studies have demonstrated that Quizalofop-p-ethyl can generate ROS. researchgate.netnih.gov Specifically, its application has been linked to the production of hydrogen peroxide (H₂O₂), a significant ROS, in human cell lines. nih.gov In human hepatoma (HepG2) cells, Quizalofop-p-ethyl was observed to induce a significant oxidative stress response. nih.gov Further investigation using the ToxTracker assay, a tool for identifying toxic mechanisms, confirmed that Quizalofop-p-ethyl and its commercial formulations induce oxidative stress. researchgate.netnih.gov

The generation of ROS can lead to widespread damage to essential biomolecules, including lipids, proteins, and Deoxyribonucleic Acid (DNA). mdpi.comijpp.com The interaction of ROS with DNA can cause several types of damage, such as modifications to nitrogenous bases and the deoxyribose backbone, which may result in single or double-strand breaks. mdpi.com This oxidative DNA damage is a critical event that can lead to mutations, carcinogenesis, or cell death if not properly repaired. mdpi.comaopwiki.org In plant models, the application of Quizalofop-p-ethyl resulted in rapid lipid peroxidation, a marker of oxidative damage, and elicited a response from antioxidant enzymes like catalase and ascorbate (B8700270) peroxidase, which are tasked with neutralizing ROS. mdpi.com

Chromosomal Aberration Induction Mechanisms

The genotoxic potential of Quizalofop-p-tefuryl and its ethyl analogue has been established through cytogenetic testing, primarily using the Allium cepa (onion) root tip assay. researchgate.nettandfonline.comresearchgate.net These studies reveal that the compound can induce a variety of structural and numerical chromosomal aberrations, indicating interference with the genetic material and cell division processes. researchgate.netresearchgate.net

The mechanisms of induction are both clastogenic and aneugenic. Clastogenicity involves the direct breakage of chromosomes, leading to the formation of fragments and bridges during cell division. researchgate.net Aneugenic effects result from the disruption of the mitotic spindle apparatus, which is essential for the proper segregation of chromosomes. researchgate.net This disruption can cause errors like c-mitosis, where chromosomes fail to migrate to the poles, and the formation of laggard chromosomes that are excluded from the daughter nuclei. researchgate.netresearchgate.net

The range of observed abnormalities is a strong indicator of genotoxicity. These effects are typically dose-dependent, with a higher frequency of aberrations occurring at increased concentrations of the compound. tandfonline.comresearchgate.net

Table 1: Chromosomal Aberrations Induced by Quizalofop Herbicides in Allium cepa Root Tip Cells

| Type of Aberration | Description | Mechanism | Reference(s) |

| Sticky Chromosomes | Chromosomes appear clumped together, losing their distinct morphology. | A toxic effect on the proteins of the chromosome, leading to improper folding. | researchgate.nettandfonline.comresearchgate.net |

| Anaphase/Telophase Bridges | A chromosome segment connects the separating groups of chromosomes at anaphase. | Result of chromosome breakage and reunion (clastogenic effect). | researchgate.nettandfonline.comresearchgate.net |

| Laggard/Vagrant Chromosomes | Chromosomes or chromatids that fail to attach to the spindle and lag behind during anaphase. | Disruption of the mitotic spindle (aneugenic effect). | tandfonline.comresearchgate.net |

| C-mitosis | Colchicine-like effect where the mitotic spindle is inactivated, leading to scattered chromosomes. | Inhibition of spindle fiber formation (aneugenic effect). | researchgate.netresearchgate.net |

| Chromosome Fragments | Acentric pieces of chromosomes that are lost during cell division. | Result of chromosome breakage (clastogenic effect). | tandfonline.comresearchgate.net |

| Micronuclei | Small, secondary nuclei formed from lagging chromosome fragments or whole chromosomes. | Indicator of both clastogenic and aneugenic events. | researchgate.netresearchgate.net |

Toxicogenomic Approaches in Mechanistic Elucidation

Toxicogenomics, the study of how genomes respond to toxic substances, has provided deeper insights into the mechanisms of Quizalofop-induced toxicity. By analyzing changes in gene expression (transcriptomics), researchers can identify the cellular pathways affected by the compound.

A significant study using the human liver cell line HepaRG found Quizalofop-p-ethyl to be a potent toxicant that altered the expression of 3,833 transcripts at the highest concentration tested. nih.gov Pathway analysis of the affected genes revealed that Quizalofop-p-ethyl disrupts biological processes related to fatty acid degradation and induces a response akin to alcoholism. nih.govresearchgate.net

In developmental studies using zebrafish embryos, exposure to Quizalofop-p-ethyl led to cardiotoxicity by significantly altering the expression of multiple genes critical for heart development and inflammation. researchgate.netnih.gov This demonstrates that the compound's toxicity can be mediated by interfering with the genetic regulation of organogenesis. nih.gov

Research in plant systems also highlights gene expression changes. In Eragrostis plana, Quizalofop-p-ethyl treatment modulated the expression of the target enzyme acetyl-CoA carboxylase (ACCase) and cytochrome P450 genes (CYP72A31 and CYP81A12), which are involved in herbicide detoxification. mdpi.com These findings illustrate how toxicogenomic approaches can elucidate both the primary mode of action and secondary stress and metabolic responses at the molecular level.

Developmental Toxicity Mechanisms and Pathogenesis

Studies in animal models indicate that Quizalofop-p-tefuryl and its analogues can induce developmental toxicity. genewatch.org For instance, in rats, Quizalofop-p-tefuryl was associated with developmental anomalies such as cleft palate and tail defects in fetuses, although these effects occurred at levels that also produced maternal toxicity. genewatch.org

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor known to mediate the toxic effects of various environmental contaminants and play a role in developmental processes. wikipedia.orgaopwiki.org Activation of the AhR pathway can lead to a cascade of gene expression changes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s. wikipathways.org While the AhR pathway is a known mechanism for the developmental toxicity of certain aromatic hydrocarbons, current scientific literature has not established a direct mechanistic link between Quizalofop-p-tefuryl and the modulation of AhR-mediated signaling pathways.

The WNT/β-catenin signaling pathway is evolutionarily conserved and plays a fundamental role in embryonic development, cell proliferation, and cell fate specification. mdpi.com Dysregulation of this pathway is known to contribute to developmental defects and disease. mdpi.com Some toxicants exert their effects by interfering with WNT/β-catenin signaling. mdpi.com However, based on available research, there is no direct evidence to suggest that the developmental toxicity associated with Quizalofop-p-tefuryl involves the modulation of the WNT/β-catenin pathway.

Prostaglandin (B15479496) E2 (PGE2) is a bioactive lipid involved in diverse physiological processes, including inflammation, immune response, and the regulation of certain developmental events. nih.gov While some toxic mechanisms can involve the disruption of prostaglandin synthesis, there is currently no scientific data linking the developmental toxicity of Quizalofop-p-tefuryl to interference with the Prostaglandin E2 synthesis pathway or related physiological systems.

Table 2: List of Compound Names

| EINECS Number | Common Name | Other Names/Analogues Mentioned |

| 298-082-8 | Quizalofop-p-tefuryl | QpT |

| N/A | Quizalofop-p-ethyl | QpE, Assure, Targa |

| N/A | Hydrogen Peroxide | H₂O₂ |

| N/A | Catalase | CAT |

| N/A | Ascorbate peroxidase | APX |

| N/A | Colchicine | N/A |

| N/A | Prostaglandin E2 | PGE2 |

Interference with Specific Morphogenetic Events

Research, primarily utilizing the zebrafish (Danio rerio) model, has demonstrated that Musk Ketone can interfere with critical morphogenetic events during embryonic development. Exposure to Musk Ketone has been shown to result in a range of developmental abnormalities, indicating a disruption of the normal processes of tissue and organ formation.

Studies have reported a dose-dependent reduction in the fecundity of adult zebrafish exposed to Musk Ketone. nih.gov Furthermore, a significant increase in mortality during the early life stages of zebrafish embryos has been observed. nih.gov Specific morphogenetic defects noted upon exposure include:

Spinal Curvature: Aberrations in the development of the axial skeleton, leading to a curved spine. researchgate.net

Pericardial Edema: The accumulation of fluid in the pericardial sac surrounding the heart, is indicative of cardiovascular development issues. researchgate.net

Abnormal Swimming Behavior: This suggests potential defects in the development of the neuromuscular system. researchgate.net

These findings collectively suggest that Musk Ketone can act as a developmental toxicant, perturbing specific pathways that govern the correct morphological development of an organism. One study pointed to the potential involvement of the sepn1 gene, the expression of which was decreased in exposed zebrafish embryos, as a possible molecular mechanism underlying these effects. researchgate.net

Immunotoxicity Mechanisms

The immunotoxic potential of Musk Ketone is complex, with studies revealing both immunosuppressive and immuno-enhancing properties, depending on the context and model system. The compound has been shown to modulate various components of the immune system through multiple mechanisms.

Alterations in Immunological Cell Populations and Functions

Musk Ketone has been observed to influence the differentiation and function of key immune cell populations. Notably, in studies involving macrophage-like cells, a component of native musk containing Musk Ketone has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. frontiersin.org This shift from a pro-inflammatory M1 state to an M2 state is a critical aspect of resolving inflammation and promoting tissue repair.

Furthermore, research on a related compound, muscone (B1676871), has indicated that it can suppress microglial activation, which is a key event in neuroinflammation. sci-hub.se While not directly Musk Ketone, this provides insight into the potential for related compounds to alter the function of specialized immune cells within the central nervous system.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. While direct studies on Musk Ketone's effect on NF-κB are limited, research on the related compound muscone has shown that it can attenuate the activation of the NF-κB pathway in microglia. sci-hub.se This inhibition of NF-κB is a plausible mechanism for the observed anti-inflammatory effects of musk compounds.

Additionally, Musk Ketone has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and differentiation, including that of neural stem cells. medchemexpress.commedchemexpress.comresearchgate.net This pathway can also cross-talk with immune signaling pathways, suggesting an indirect mechanism by which Musk Ketone could modulate immune responses.

Biochemical Pathways of Immunotoxicant Activity

Musk Ketone has been demonstrated to directly interfere with specific biochemical pathways central to the inflammatory response. A key finding is its ability to inhibit the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and induces a form of inflammatory cell death known as pyroptosis. By suppressing the NLRP3 inflammasome, Musk Ketone can dampen this potent inflammatory cascade.

Impact on Humoral and Cell-Mediated Immune Responses

The modulation of cytokine production by Musk Ketone has a direct impact on both humoral and cell-mediated immunity. Studies have shown that Musk Ketone can up-regulate the expression of anti-inflammatory and immunomodulatory cytokines, such as Interleukin-10 (IL-10) and Interleukin-24 (IL-24). geneticsmr.orgnih.govresearchgate.net Conversely, it has been shown to decrease the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.org

This cytokine-modulating activity suggests that Musk Ketone can shift the balance of the immune response, potentially attenuating excessive inflammation while in some contexts enhancing certain immune functions. For instance, the up-regulation of IL-10 is a hallmark of an anti-inflammatory response that can suppress overactive immune reactions.

Neurotoxicity Mechanisms

The neurotoxic and neuroprotective effects of Musk Ketone are an area of ongoing research with some seemingly contradictory findings. While some studies suggest a lack of overt neurotoxicity, others point towards protective and regenerative effects on the nervous system.

In a 90-day dermal toxicity study in rats, Musk Ketone did not produce the neurotoxic effects observed with the related compound, musk ambrette. nih.gov However, other research highlights a potential neuroprotective role for Musk Ketone. It has been shown to induce the proliferation and differentiation of neural stem cells, a process critical for brain repair, through the activation of the PI3K/Akt signaling pathway. medchemexpress.commedchemexpress.comresearchgate.net In models of cerebral ischemia, Musk Ketone has been found to reduce the infarct volume and ameliorate neurological deficits. medchemexpress.commedchemexpress.com

Conversely, some reviews of fragrance compounds categorize synthetic musks, including Musk Ketone, as potential neurotoxicants, particularly in aquatic organisms. researchgate.net Furthermore, studies in zebrafish have shown that Musk Ketone exposure can lead to a decrease in whole-body thyroxine (T4) concentrations and altered expression of neurodevelopment-related genes, suggesting a potential for neurodevelopmental toxicity. snu.ac.kr

These varied findings indicate that the neurobiological effects of Musk Ketone are likely context-dependent, potentially varying with the dose, route of exposure, and the specific model system being studied.

Interference with Neurotransmitter Systems

The two components of this compound, linoleic acid and oleylamine, can influence neurotransmitter systems through distinct, though not fully elucidated, mechanisms.

Linoleic Acid:

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, and its metabolites can significantly modulate various neurotransmitter systems. Current time information in Nyong-et-Kellé, CM. Chronic dietary deficiency of alpha-linolenic acid, a related fatty acid, has been shown to alter dopaminergic and serotoninergic neurotransmission in rats, suggesting that an imbalance in essential fatty acids, including linoleic acid, could have similar effects. coleparmer.com Specifically, a deficiency in (n-3) fatty acids, which is often accompanied by a relative excess of (n-6) fatty acids like linoleic acid, led to a higher density of serotonin-2 (5-HT2) receptors in the frontal cortex and a lower density of dopamine-2 (D2) receptors with decreased dopamine (B1211576) concentrations. coleparmer.com

Furthermore, linoleic acid can directly affect the function of neurotransmitter receptors. For instance, in studies using Xenopus oocytes, linoleic acid was found to reduce acetylcholine-induced currents, indicating an interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov The metabolism of linoleic acid also produces signaling molecules that can influence neurotransmission.

Oleylamine:

Direct evidence for oleylamine's interference with neurotransmitter systems is less established. However, its structural similarity to other bioactive lipids and its use in neurological research provide some insights. Oleylamine is a long-chain primary amine, and such molecules can have biological activity. libretexts.org

A structurally related compound, oleamide (B13806) (cis-9,10-octadecenoamide), has been shown to potentiate 5-HT₇ serotonin (B10506) receptor responses and allosterically modulate GABAₐ receptors. sigmaaldrich.comsigmaaldrich.com This suggests that oleylamine, due to its similar long alkyl chain, might exhibit analogous interactions with these or other neurotransmitter receptors.

Research on N-oleoyl-dopamine (OLDA), a conjugate of oleic acid and dopamine that is structurally related to an amide of oleylamine and a catecholamine, suggests that the intact molecule may have biological effects on the dopaminergic system, rather than just acting as a carrier for dopamine. nih.gov This raises the possibility that oleylamine itself could interact with components of monoaminergic systems.

| Component | Neurotransmitter System Affected | Observed or Inferred Effect |

| Linoleic Acid | Dopaminergic, Serotoninergic, Cholinergic | Altered receptor density and neurotransmitter levels in deficiency states; modulation of acetylcholine receptor currents. coleparmer.comnih.gov |

| Oleylamine | Serotoninergic, GABAergic (inferred from oleamide) | Potential modulation of serotonin and GABA receptors. sigmaaldrich.comsigmaaldrich.com |

| Dopaminergic (inferred from N-oleoyl-dopamine) | Possible direct interaction with the dopaminergic system. nih.gov |

Molecular Pathways of Neuronal Dysfunction

The components of this compound can contribute to neuronal dysfunction through various molecular pathways, including those related to inflammation, excitotoxicity, and cellular stress.

Linoleic Acid:

Excess dietary linoleic acid can increase the brain's susceptibility to inflammation. Current time information in Nyong-et-Kellé, CM. This is partly mediated by its oxidized metabolites, known as oxidized linoleic acid metabolites (OXLAMs), such as 9- and 13-hydroxyoctadecanoic acid (9-HODE and 13-HODE). Current time information in Nyong-et-Kellé, CM.nih.gov These metabolites are potent activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in thermal hyperalgesia and pain signaling. nih.gov The activation of TRPV1 by OXLAMs released from depolarized spinal cord neurons can lead to both thermal hyperalgesia and mechanical allodynia, indicating a direct role in sensory neuronal dysfunction. nih.gov

Disruptions in the metabolism of linoleic acid can negatively impact cell membrane function and synaptic communication. Current time information in Nyong-et-Kellé, CM. It is also a precursor to arachidonic acid, which is a key molecule in neuroinflammatory pathways. mdpi.com

Oleylamine:

There is also evidence that α-oleoyl oleylamine serinol, a CB1 receptor agonist structurally related to oleylamine, has anti-inflammatory properties, suggesting that oleylamine-like structures could modulate neuroinflammatory pathways. mdpi.com Neuroinflammation is a key component in the pathology of many neurodegenerative disorders. chinesechemsoc.org

| Component | Molecular Pathway | Mechanism of Neuronal Dysfunction |

| Linoleic Acid | Inflammatory Signaling | Precursor to pro-inflammatory molecules; OXLAMs increase brain's vulnerability to inflammation. Current time information in Nyong-et-Kellé, CM.mdpi.com |

| Nociceptive Pathways | OXLAMs activate TRPV1 receptors, leading to pain and hypersensitivity. nih.gov | |

| Cell Membrane Function | Disrupted metabolism can impair synaptic communication. Current time information in Nyong-et-Kellé, CM. | |

| Oleylamine | Oxidative Stress (in nanoparticle formulations) | Formulations containing oleylamine have been shown to reduce ROS and ATP dysregulation in dopaminergic neurons in a Parkinson's model. wpmucdn.com |

| Neuroinflammation (inferred from related compounds) | Structurally related molecules show anti-inflammatory effects, suggesting a potential to modulate neuroinflammatory pathways. mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Compound Separation and Analysis

Chromatography is the cornerstone for the analysis of 4-HPR, enabling its separation from complex biological samples and from its structurally similar metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While less common than liquid chromatography for a molecule of this size and polarity, GC-MS data for N-(4-hydroxyphenyl)retinamide is available in spectral libraries. The National Institute of Standards and Technology (NIST) main library contains a GC-MS entry for the compound, indicating its successful analysis by this method. The data shows a total of 198 peaks in the mass spectrum, with the most intense ion peak (top peak) at a mass-to-charge ratio (m/z) of 109.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most widely applied and robust method for the determination of 4-HPR and its metabolites in biological fluids like plasma and in various tissues. arvojournals.org These methods offer excellent sensitivity and specificity, allowing for quantification at very low concentrations.

A typical LC-MS/MS method involves protein precipitation from the plasma sample, often using ethanol (B145695) or acetonitrile, to release the compound. arvojournals.orgnih.gov The extract is then injected into the LC system for separation. Chromatographic separation is commonly achieved on a reverse-phase column, such as a C18 column. arvojournals.org A gradient elution using a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (typically acetonitrile) is used to separate 4-HPR from its metabolites, such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). arvojournals.orgpeerj.com

Following separation, detection is performed by a mass spectrometer, often using electrospray ionization (ESI) in the positive ion mode. arvojournals.org The system is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor ion to product ion fragmentation. For 4-HPR, a common transition monitored is m/z 392.23 > 161.15. peerj.com The use of a stable isotope-labeled internal standard, such as N-(4-hydroxyphenyl-d4) retinamide, is common to ensure high accuracy and precision. peerj.com These methods can achieve a lower limit of quantification (LLOQ) as low as 0.2 ng/mL in human plasma. arvojournals.org

| Parameter | Method 1 | Method 2 |

| Analyte(s) | 4-HPR, 4-oxo-4-HPR, 4-MPR | 4-HPR |

| Internal Standard | N-(4-ethoxyphenyl)retinamide (4-EPR) | Diazepam |

| Matrix | Human Plasma | Plasma |

| Sample Preparation | Protein precipitation with ethanol | Not specified |

| LC Column | Zorbax SB-C18 (3.5µm, 50x2.1mm) | Not specified |

| Mobile Phase | 0.1% formic acid in water and acetonitrile | Methanol-water gradient with 0.05% formic acid |

| Ionization | ESI Positive | ESI Positive |

| Detection Mode | MRM | MRM |

| LLOQ | 0.2 ng/mL | Not specified |

| Linear Range | 0.2-50 ng/mL | Not specified |

| Accuracy | 94.92% to 105.43% | Not specified |

| Precision (RSD) | < 7.64% | Not specified |

| Reference | arvojournals.org | peerj.com |

Spectrophotometric and Spectrofluorometric Detection Methods

Spectroscopic methods are also employed in the analysis of 4-HPR, often in conjunction with chromatographic separation.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) absorbance detection is a well-established spectrophotometric method for quantifying 4-HPR. nih.gov The compound exhibits a characteristic UV absorbance maximum (λmax) at approximately 363 nm in methanol, which is used for detection. nih.gov This method has been successfully used to measure levels of 4-HPR and its metabolite 4-MPR in tissues following ultrasonic extraction. nih.gov The detection limit for this HPLC-UV method was reported to be 50 ng/ml. nih.gov

Spectrofluorometric methods are particularly useful for investigating the cellular mechanisms of 4-HPR. The compound has been shown to induce the generation of reactive oxygen species (ROS). researchgate.netoup.com This can be detected using oxidation-sensitive fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). researchgate.netoup.com In the presence of ROS, DCF-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the increase in fluorescence intensity can be measured using flow cytometry or spectrofluorometry, providing an indirect measure of 4-HPR's activity. researchgate.netoup.com In other applications, fluorescein (B123965) angiography has been used to evaluate the physiological effects of 4-HPR treatment in preclinical models. arvojournals.orgarvojournals.org

Electrochemical and Biosensor-Based Analytical Platforms

Electrochemical biosensors represent a rapidly evolving field of analytical chemistry, offering the potential for rapid, sensitive, and portable detection of various analytes. frontiersin.orgmdpi.com These devices typically consist of a biological recognition element (like an enzyme or antibody) integrated with an electrochemical transducer. mdpi.com The interaction of the target analyte with the biological element causes a measurable change in an electrical signal, such as current or potential. peerj.com

While these platforms are widely used for detecting a range of biomarkers, from glucose to specific proteins, the scientific literature from the conducted searches does not describe a specific electrochemical biosensor developed for the direct detection and quantification of N-(4-hydroxyphenyl)retinamide. peerj.commdpi.com One study utilized an electrochemical method to prepare silver nanoparticles to investigate their synergistic effects with 4-HPR, but this was not a detection method for the retinoid itself. science.gov Another study described a biosensor for glutathione (B108866) that used a different molecule, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, on the electrode surface. capes.gov.br The development of an electrochemical or biosensor-based platform for 4-HPR would require identifying a specific biorecognition element (e.g., a specific antibody or an enzyme it interacts with) that could be immobilized onto an electrode surface to generate a specific signal upon binding.

Exposure Science and Biomonitoring Methodologies

Methodological Approaches for Occupational Exposure Assessment

The assessment of workplace exposure to chemical agents is critical for protecting worker health. For compounds like (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1), which are part of the broader category of fatty acid amine compounds, a variety of methodological approaches can be employed to estimate and reconstruct exposure levels.

Application of Job Exposure Matrices (JEM) in Research

Job Exposure Matrices (JEMs) are a valuable tool in occupational epidemiology for assessing exposure to various workplace hazards, including chemical substances. nih.gov A JEM is essentially a data table that cross-references job titles with potential exposures to specific agents. nih.gov For a specific compound like Einecs 298-082-8, a JEM would be developed by industrial hygiene experts who would assign exposure estimates based on job descriptions and industry type.

While no specific JEM for (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1) has been identified in publicly available research, the methodology for creating one would involve:

Identifying industries and job roles where this compound or similar fatty acid amines are used.

Gathering data on the concentration of the substance in the air or on surfaces for different tasks.

Developing exposure metrics , which could include the intensity, frequency, and duration of exposure for each job title. nih.gov

For instance, a JEM for alkylphenolic compounds was developed by consulting multiple sources of information and conducting interviews with industry and academic experts to code the frequency and intensity of exposure for numerous job titles. nih.gov A similar approach could be applied to fatty acid amine compounds.

Expert Assessment of Work History Data for Exposure Reconstruction

In the absence of direct exposure measurements, expert assessment of an individual's work history is a crucial method for retrospectively estimating occupational exposures. anses.fr This qualitative or semi-quantitative approach relies on the professional judgment of experienced occupational hygienists or other experts to evaluate the likelihood, intensity, and duration of exposure to a specific agent based on a detailed description of a person's job tasks, work environment, and the materials used.

The process for (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1) would involve:

Collecting detailed work histories from individuals through questionnaires or interviews.

Review by a panel of experts who would systematically assess the potential for exposure in each job held by the individual.

Assigning exposure ratings , often on a scale that reflects the confidence, intensity, and frequency of exposure.

This method is particularly useful for epidemiological studies where historical exposure data is needed but unavailable.

Multi-Metric Approaches in Workplace Exposure Characterization

Recognizing that a single exposure metric may not fully capture the complexity of workplace exposures, multi-metric approaches are increasingly recommended. This involves using a combination of different measurement techniques and metrics to provide a more comprehensive characterization of exposure.

For a compound like this compound, a multi-metric approach could include:

Personal air sampling to measure the concentration of the substance in the breathing zone of a worker.

Surface wipe sampling to assess dermal exposure potential.

Biological monitoring , if a suitable biomarker exists, to measure the amount of the substance or its metabolites in the body.

Real-time monitoring using direct-reading instruments to capture variability in exposure over a work shift.

The selection of metrics would depend on the physical and chemical properties of the substance, the routes of exposure, and the specific questions being addressed in the exposure assessment.

Environmental Exposure Pathway Characterization

Understanding how a chemical moves through the environment is fundamental to assessing potential exposure to the general population. This involves identifying the sources of the chemical, the pathways it takes through different environmental media, and the routes by which people can come into contact with it.

Modeling Environmental Transport in Exposure Estimation

Environmental fate and transport models are computational tools used to predict the movement and transformation of chemicals in the environment. These models use information on a chemical's physical and chemical properties, as well as environmental conditions, to estimate its concentration in various media such as air, water, and soil.

For (9Z,12Z)-octadeca-9,12-dienoic acid, compound with (Z)-octadec-9-enylamine (1:1), such models would consider factors like:

Volatility: The tendency of the compound to move from a liquid or solid phase to the air.

Solubility: The ability of the compound to dissolve in water.

Adsorption to soil and sediment: The tendency of the compound to bind to particles.

Degradation rates: How quickly the compound breaks down in the environment due to processes like hydrolysis or biodegradation.

Source Apportionment Methodologies

Source apportionment is the process of identifying the different sources of a pollutant and quantifying their relative contributions to the concentration of that pollutant at a specific location. These methods are particularly important for developing effective strategies to reduce environmental pollution.

Common source apportionment techniques include:

Receptor models: These models use statistical analysis of chemical data collected at a "receptor" site (e.g., an air quality monitoring station) to identify and quantify the contributions of different sources.

Source-oriented models: These models use information about the emissions from different sources and atmospheric transport models to predict the concentration of pollutants at a receptor site.

For a substance like this compound, source apportionment studies could be used to determine the primary industrial or commercial sources contributing to its presence in the environment. This would involve collecting environmental samples (e.g., air, water, soil) and analyzing them for the presence of the compound and other chemical markers that can be used to trace it back to its source. For example, source apportionment of particulate matter often involves identifying chemical profiles associated with different sources, such as industrial emissions or vehicle exhaust. researchgate.net

Advanced Biomonitoring Strategies

Advanced biomonitoring strategies offer sophisticated approaches to assess human exposure to chemical substances. These methods aim to provide more sensitive, specific, and less invasive ways to measure the internal dose of a compound and its potential health effects.

Biomarker Development and Validation for Exposure Assessment

The development and validation of biomarkers are crucial for accurately assessing exposure to chemical compounds. A biomarker is a measurable indicator of some biological state or condition. In the context of exposure science, biomarkers can indicate exposure to a chemical, the resulting effect on the body, or an individual's susceptibility to that effect.

Biomarker Development: The process of developing a biomarker for a specific compound involves several stages:

Identification of Potential Biomarkers: This stage involves researching the metabolism and toxicokinetics of the substance to identify potential parent compounds, metabolites, or reaction products that could serve as indicators of exposure.

Analytical Method Development: Sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed to detect and quantify the identified biomarker in biological matrices like urine or blood. lu.se

Preclinical and Clinical Studies: These studies are conducted to establish the relationship between the external dose of the compound and the internal concentration of the biomarker. They also help in understanding the time course of the biomarker's appearance and elimination from the body.

Biomarker Validation: Once a potential biomarker is identified and an analytical method is developed, it must undergo a rigorous validation process to ensure its reliability and relevance for exposure assessment. Key validation parameters include:

Analytical Validation: This ensures the accuracy, precision, sensitivity, and specificity of the analytical method.

Clinical Validation: This confirms the relationship between the biomarker and the exposure or a specific health outcome in human populations.

Evaluation of Confounding Factors: Researchers assess how factors such as age, sex, diet, and co-exposures to other chemicals might influence the biomarker levels.

Table 1: Key Stages in Biomarker Development and Validation

| Stage | Description |

| Identification | Researching metabolism and toxicokinetics to find potential biomarkers (parent compound, metabolites). |

| Method Development | Creating sensitive analytical methods (e.g., LC-MS/MS) for detection in biological samples. lu.se |

| Preclinical/Clinical Studies | Establishing the dose-response relationship and understanding the biomarker's kinetics. |

| Analytical Validation | Ensuring the accuracy, precision, and specificity of the analytical method. |

| Clinical Validation | Confirming the biomarker's correlation with exposure or health effects in humans. |

| Confounder Evaluation | Assessing the influence of variables like age, diet, and other exposures on biomarker levels. |

Non-Invasive Biomonitoring Techniques

Non-invasive biomonitoring techniques are gaining prominence as they offer methods for assessing chemical exposure without the need for collecting biological samples through invasive procedures like blood draws. These techniques are particularly valuable for monitoring vulnerable populations and for large-scale epidemiological studies.

Commonly used non-invasive matrices include:

Urine: Urine is a widely used matrix for biomonitoring as it is easily collected and often contains metabolites of various chemicals. nih.gov The analysis of urinary metabolites can provide an indication of recent exposure. mdpi.com

Saliva: Saliva is another easily accessible biological fluid that can be used to measure exposure to certain compounds. The concentration of some chemicals in saliva can correlate with their levels in the blood. grantome.com

Hair: Hair analysis can provide a longer-term cumulative measure of exposure to certain substances, as chemicals can be incorporated into the hair shaft as it grows. researchgate.netnih.gov

Exhaled Breath: Volatile organic compounds (VOCs) and other chemicals can be measured in exhaled breath, offering a real-time assessment of exposure.

The development of sensitive analytical instruments has been pivotal in advancing non-invasive biomonitoring. For instance, portable and "lab-on-a-chip" devices are being developed for the rapid and on-site analysis of biomarkers in non-invasive samples. grantome.com

Table 2: Comparison of Non-Invasive Biomonitoring Matrices

| Matrix | Advantages | Disadvantages |

| Urine | Easy to collect, provides information on recent exposure. nih.govmdpi.com | Biomarker levels can be influenced by fluid intake and kidney function. |

| Saliva | Simple and non-stressful collection, may reflect blood concentrations. grantome.com | Saliva flow rate and composition can affect results. |

| Hair | Provides a long-term exposure window, stable for storage. researchgate.netnih.gov | External contamination can be a concern, and it may not reflect recent exposure. |

| Exhaled Breath | Real-time measurement of volatile compounds is possible. | Limited to volatile substances, and concentrations can be very low. |

Regulatory Science and Advanced Risk Assessment Methodologies

Scientific Frameworks for Hazard Identification and Characterization

Modern hazard identification relies on structured frameworks that integrate diverse data streams to understand the sequence of events from a chemical interaction at the molecular level to an adverse outcome in an organism.

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to organize existing knowledge and guide the prediction of adverse effects. nih.gov An AOP outlines a sequence of causally linked events, starting with a molecular initiating event (MIE), progressing through key events (KEs) at various levels of biological organization (cellular, tissue, organ), and culminating in an adverse outcome (AO) relevant to risk assessment. nih.govepa.gov This framework helps in translating data from in vitro and in silico models into predictions of effects in whole organisms. nih.gov

For pesticides, AOPs are instrumental in evaluating potential endocrine disruption or developmental neurotoxicity. epa.gov For example, an AOP could link a chemical's binding to a hormone receptor (the MIE) to subsequent changes in gene expression and protein synthesis (KEs), leading to reproductive impairment (the AO). researchgate.net By mapping the known biological effects of a substance like Fludioxonil onto AOPs, researchers can identify data gaps and design targeted testing strategies. mdpi.com This approach is critical for understanding the potential for complex effects, such as those on the male reproductive system, where different MIEs can lead to similar adverse outcomes. researchgate.netmst.dk

Integrated Approaches to Testing and Assessment (IATA) are flexible, evidence-based strategies for chemical safety evaluation. europa.eu IATA utilize information from a variety of sources, including traditional animal tests, in vitro assays, computational modeling, and AOPs, to make a weight-of-evidence decision about a chemical's potential hazards. europa.eunih.gov

The goal of IATA is to move away from a rigid, checklist-based approach to a more intelligent and efficient testing paradigm. nih.gov These frameworks can incorporate New Approach Methodologies (NAMs), which include in silico models and high-throughput in vitro assays, to generate data on specific key events within an AOP. mdpi.comresearchgate.netresearchgate.net For a substance like Fludioxonil, an IATA would involve evaluating all existing toxicological data alongside predictions from computational models and results from targeted in vitro studies to build a comprehensive safety profile, potentially reducing the need for new, extensive animal studies. researchgate.net

Computational and In Silico Methodologies in Risk Assessment

Computational toxicology, or in silico modeling, plays a crucial role in modern risk assessment by predicting the physicochemical, toxicokinetic, and toxicological properties of chemicals. These methods are vital for prioritizing chemicals for further testing and for filling data gaps.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the molecular structure of a chemical with its biological activity or a specific property. nih.govmst.dk By analyzing the structural features of a group of related compounds with known activities, a QSAR model can be built to predict the activity of untested, structurally similar chemicals. nih.gov

In a study focused on developing new fungicides based on the structure of Fludioxonil, a three-dimensional QSAR (3D-QSAR) model was established. sioc-journal.cn This model, using Comparative Molecular Force Field Analysis (CoMFA), successfully predicted the antifungal activity of newly synthesized phenylpyrrole compounds against Rhizoctonia solani, providing theoretical support for the design of more effective fungicides. sioc-journal.cn The model yielded a high correlation coefficient (r²=0.974), indicating good predictive ability. sioc-journal.cn

Table 1: 3D-QSAR Model Results for Phenylpyrrole Fungicides

| Parameter | Value | Description |

| q² | 0.503 | Cross-validated correlation coefficient, indicating the model's internal predictive power. |

| r² | 0.974 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model to the training data. |

| F-value | 148.681 | A statistical measure of how well the model explains the variation in the data. |

| Standard Error of Estimate (SEE) | 0.103 | A measure of the accuracy of the predictions made by the model. |

This interactive table summarizes the statistical quality of the 3D-QSAR model developed for Fludioxonil analogues, demonstrating its predictive capability. sioc-journal.cn

Read-across is another in silico technique where data from a well-studied source chemical is used to predict the properties of a structurally similar target chemical for which data is lacking. The European Food Safety Authority (EFSA) has considered a read-across approach for metabolites of Fludioxonil, grouping them based on structural similarity and toxicological profiles to cover data gaps in general toxicity. researchgate.net

Toxicokinetic (TK) models describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism. acs.org When combined with toxicodynamic (TD) models, which describe the effects of the chemical at the target site, they form TK-TD models that can predict toxicity over time and under different exposure scenarios. nih.gov

Several studies have developed TK-TD models for Fludioxonil using the Dynamic Energy Budget (DEB) theory. acs.orgwhiterose.ac.uk DEB theory provides a framework for understanding how an organism acquires and allocates energy for maintenance, growth, and reproduction. nioz.nlvu.nl By incorporating the effects of a toxicant on these energy allocation processes, DEB-based models can predict sublethal endpoints like changes in growth. whiterose.ac.ukup.pt

Researchers successfully developed a TK-TD model for Fludioxonil in rats, using data from standard regulatory studies. acs.orgwhiterose.ac.uk This model could predict effects on body weight and differentiate between effects caused by direct toxicity and those caused by reduced food consumption. whiterose.ac.uk Such models are valuable for extrapolating from constant laboratory exposures to more realistic, variable field exposure scenarios. nih.gov

Table 2: Key Parameters in Toxicokinetic (TK) Modeling for Fludioxonil in Rats

| Parameter | Description | Relevance in Modeling |

| F | Absorption Fraction | The percentage of the ingested dose that is absorbed into the body. A key input for the TK model. acs.org |

| Cmax | Maximum Blood Concentration | The peak concentration of the substance in the blood, used to calibrate and validate the model's predictions. whiterose.ac.uk |

| t1/2 | Elimination Half-life | The time it takes for the concentration of the substance in the body to reduce by half. The elimination of Fludioxonil is biphasic. who.int |

| NOAEL | No-Observed-Adverse-Effect Level | The highest dose at which no adverse effects are observed. Used as a reference point in risk assessment. regulations.gov |

| LOAEL | Lowest-Observed-Adverse-Effect Level | The lowest dose at which adverse effects are observed. For Fludioxonil, this was 250 mg/kg/day in a subchronic dog study, based on effects like decreased body weight and altered blood chemistry. regulations.gov |

This interactive table outlines essential parameters from toxicokinetic and toxicity studies on Fludioxonil, which are used to build and validate predictive models for risk assessment. acs.orgwhiterose.ac.ukwho.intregulations.gov

Methodological Advancements in Assessing Chemical Mixtures

Humans and wildlife are typically exposed not to single chemicals, but to complex mixtures. wur.nl Assessing the risk of chemical mixtures is a significant challenge for regulatory science. nih.gov Fludioxonil is frequently detected in human biomonitoring studies alongside other pesticides, making the assessment of its contribution to mixture effects crucial. wur.nlresearchgate.net

A study of pesticide exposure in five European countries found that 84% of urine samples contained at least two different pesticides. wur.nl Fludioxonil biomarkers were detected at high rates in at least four of the countries surveyed. researchgate.net The most common approach for assessing the risk of such mixtures is dose addition (also known as concentration addition), which assumes that the components of the mixture act via a similar mechanism and their combined effect is the sum of their individual potencies. mdpi.com This concept is the basis for the Hazard Index (HI) method, which is used to evaluate the risk of cumulative exposure to multiple chemicals. nih.gov For substances with different modes of action, the concept of independent action may be applied. nih.gov The development of methodologies to better understand and predict the effects of real-world chemical cocktails, including potential synergistic interactions, remains a key priority in toxicology. mdpi.comnih.gov

Table 3: Compound Names Mentioned

| Common Name/Identifier | Chemical Name | Type/Class |

| Fludioxonil | 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile | Phenylpyrrole Fungicide |

| Acibenzolar-S-methyl | S-methyl benzo researchgate.netwhiterose.ac.ukwhiterose.ac.ukthiadiazole-7-carbothioate | Benzothiadiazole Fungicide/Insecticide |

| Azoxystrobin (B1666510) | Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate | Strobilurin Fungicide |

| Fenpropidin | (RS)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | Fungicide |

| Mandipropamid | (RS)-2-(4-chlorophenyl)-N-[3-methoxy-4-(prop-2-ynyloxy)phenethyl]-2-(prop-2-ynyloxy)acetamide | Mandelamide Fungicide |

| Prosulfuron | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea | Sulfonylurea Herbicide |

| Thiamethoxam | 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine | Neonicotinoid Insecticide |

| Cyprodinil | 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | Anilinopyrimidine Fungicide |

| Dimethomorph | (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine | Cinnamic acid amide Fungicide |

| Imazalil | (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole | Imidazole Fungicide |

| Pyrimethanil | 4,6-dimethyl-N-phenylpyrimidin-2-amine | Anilinopyrimidine Fungicide |

| Tebuconazole | (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | Triazole Fungicide |

| Chlorpropham | Isopropyl 3-chlorocarbanilate | Carbamate Herbicide |

| Boscalid | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide | Carboxamide Fungicide |

| Acetamiprid | (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | Neonicotinoid Insecticide |

This table lists the chemical compounds referenced in this article in the context of advanced risk assessment methodologies.

Concentration Addition and Independent Action Models

In assessing the risk of chemical substances, it is crucial to consider that exposure often occurs to mixtures of compounds rather than single agents. The Concentration Addition (CA) and Independent Action (IA) models are two primary frameworks used to predict the combined toxicity of chemicals in a mixture.

The Concentration Addition (also known as dose addition) model is typically applied to mixtures of substances that have a similar mechanism of action. europa.eu This model assumes that the components of the mixture behave as dilutions of one another, differing only in their potency. europa.eu The total effect of the mixture can be predicted by summing the concentrations of the individual chemicals, each scaled by its relative potency. europa.eu

The Independent Action (also known as response addition) model is generally used for mixtures of chemicals with dissimilar mechanisms of action. europa.eu This concept presumes that the chemicals act on different biological targets and that their effects are statistically independent. r-project.org The combined effect is calculated based on the probability of a response to each component individually. dtu.dk